molecular formula C21H20INO4S2 B11674257 (5Z)-3-ethyl-5-[3-iodo-5-methoxy-4-(2-phenoxyethoxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one

(5Z)-3-ethyl-5-[3-iodo-5-methoxy-4-(2-phenoxyethoxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B11674257
M. Wt: 541.4 g/mol
InChI Key: KBELTIJJKGMOQS-AQTBWJFISA-N
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Description

(5Z)-3-ethyl-5-[3-iodo-5-methoxy-4-(2-phenoxyethoxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-3-ethyl-5-[3-iodo-5-methoxy-4-(2-phenoxyethoxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one typically involves multiple steps, including the formation of thiazolidinone and subsequent functionalization. Common synthetic methods include:

    Formation of Thiazolidinone Core: This step often involves the reaction of an appropriate aldehyde with thiosemicarbazide under acidic conditions to form the thiazolidinone ring.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

(5Z)-3-ethyl-5-[3-iodo-5-methoxy-4-(2-phenoxyethoxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride, potentially reducing the thiazolidinone ring.

    Substitution: The iodo group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Amines, thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups in place of the iodo group.

Scientific Research Applications

(5Z)-3-ethyl-5-[3-iodo-5-methoxy-4-(2-phenoxyethoxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one has several applications in scientific research:

    Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent due to its unique structure and functional groups, which may interact with biological targets.

    Material Science: The compound’s structural properties make it a candidate for use in the development of new materials with specific electronic or optical properties.

    Biological Studies: Researchers investigate its interactions with various biological molecules to understand its potential effects and mechanisms of action.

Mechanism of Action

The mechanism of action of (5Z)-3-ethyl-5-[3-iodo-5-methoxy-4-(2-phenoxyethoxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (5Z)-3-ethyl-5-[3-iodo-5-methoxy-4-(2-phenoxyethoxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one apart from similar compounds is its combination of functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C21H20INO4S2

Molecular Weight

541.4 g/mol

IUPAC Name

(5Z)-3-ethyl-5-[[3-iodo-5-methoxy-4-(2-phenoxyethoxy)phenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C21H20INO4S2/c1-3-23-20(24)18(29-21(23)28)13-14-11-16(22)19(17(12-14)25-2)27-10-9-26-15-7-5-4-6-8-15/h4-8,11-13H,3,9-10H2,1-2H3/b18-13-

InChI Key

KBELTIJJKGMOQS-AQTBWJFISA-N

Isomeric SMILES

CCN1C(=O)/C(=C/C2=CC(=C(C(=C2)I)OCCOC3=CC=CC=C3)OC)/SC1=S

Canonical SMILES

CCN1C(=O)C(=CC2=CC(=C(C(=C2)I)OCCOC3=CC=CC=C3)OC)SC1=S

Origin of Product

United States

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